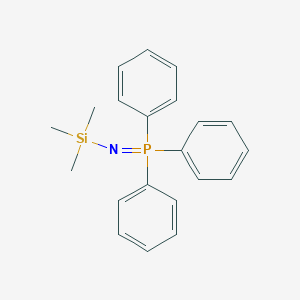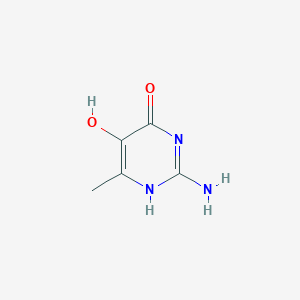![molecular formula C13H18N2O4 B082395 [3-(methoxycarbonylamino)phenyl] N-butylcarbamate CAS No. 13684-36-1](/img/structure/B82395.png)
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester): is a bioactive chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) typically involves the esterification of carbanilic acid derivatives. One common method is the reaction of m-hydroxycarbanilic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reaction with butyl isocyanate to form the butylcarbamate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and carbamation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester): Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Chlorprocarb: A carbamate pesticide with similar ester and carbamate functional groups but different substituents, resulting in distinct applications and toxicity profiles.
Uniqueness
Carbanilic acid, m-hydroxy-, methyl ester, butylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
13684-36-1 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-8-14-12(16)19-11-7-5-6-10(9-11)15-13(17)18-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JGNLKFYGXRGIMJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Key on ui other cas no. |
13684-36-1 |
Synonyme |
N-[3-[(N-Butylcarbamoyl)oxy]phenyl]carbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


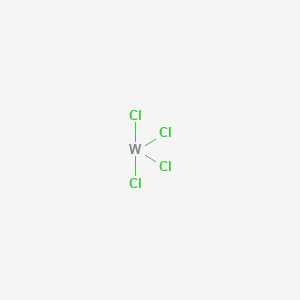

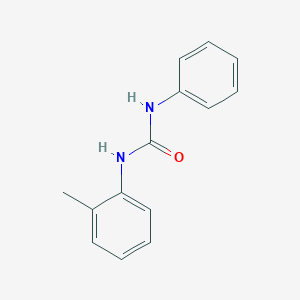

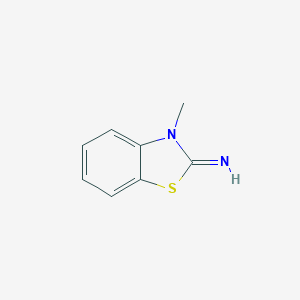

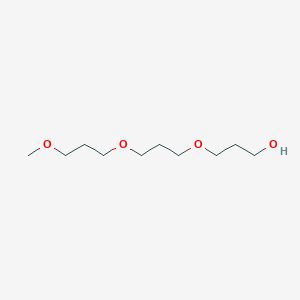

![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
